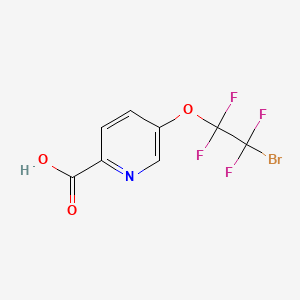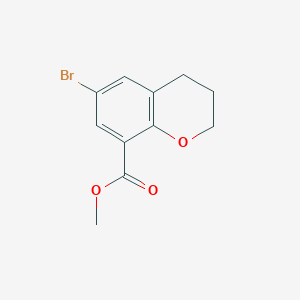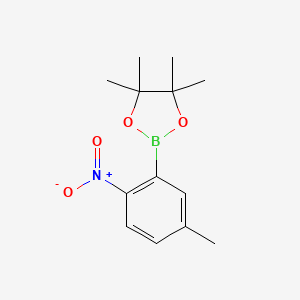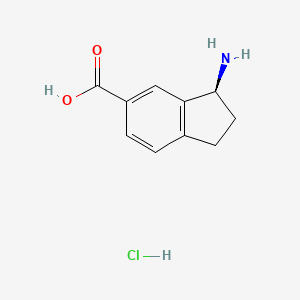![molecular formula C13H7BrClNS B13461959 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound with the molecular formula C13H7BrClNS. It is characterized by the presence of a bromophenyl group, a sulfanyl group, and a chlorobenzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile typically involves the reaction of 3-bromothiophenol with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromophenyl and chlorobenzonitrile groups.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of the nitrile group.
Biaryl Compounds: Formed from coupling reactions with other aromatic compounds.
Applications De Recherche Scientifique
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its sulfanyl group can undergo oxidation, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenylsulfanyl)pyruvate: Shares the bromophenylsulfanyl group but differs in the presence of a pyruvate moiety.
3-[(2-Bromophenyl)sulfanyl]-6-chloro-4,5-dimethylpyridazine: Contains a similar bromophenylsulfanyl group but has a pyridazine ring instead of a benzonitrile.
Uniqueness
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is unique due to its combination of a bromophenylsulfanyl group with a chlorobenzonitrile moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H7BrClNS |
|---|---|
Poids moléculaire |
324.62 g/mol |
Nom IUPAC |
4-(3-bromophenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H7BrClNS/c14-10-2-1-3-11(6-10)17-12-5-4-9(8-16)13(15)7-12/h1-7H |
Clé InChI |
YQMWVKZSDIXCJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


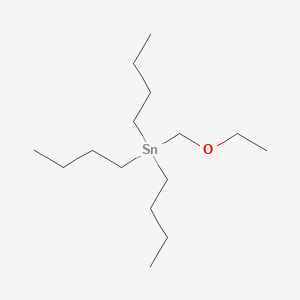
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
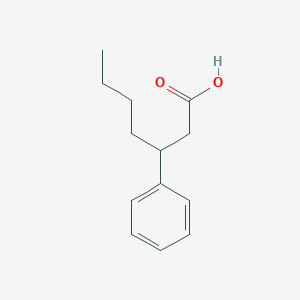
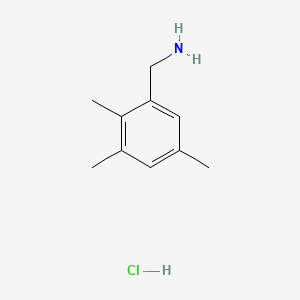

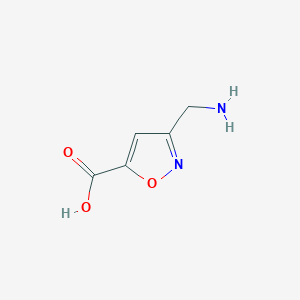

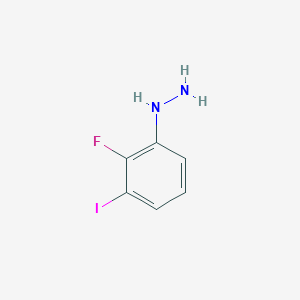
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
